molecular formula C5H3ClFNO2S B2902829 6-Chloropyridine-2-sulfonyl fluoride CAS No. 2229182-48-1

6-Chloropyridine-2-sulfonyl fluoride

Cat. No.: B2902829
CAS No.: 2229182-48-1
M. Wt: 195.59
InChI Key: ACBTVKRPJCPAHL-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, where the sulfonyl fluoride group is attached to the second position and a chlorine atom is attached to the sixth position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyridine-2-sulfonyl fluoride typically involves the reaction of 6-chloropyridine with sulfonyl fluoride reagents. One common method includes the use of chlorosulfonyl isocyanate as a sulfonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloropyridine-2-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: It is explored for its potential use in drug development, especially as an inhibitor of specific enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoropyridine-2-sulfonyl fluoride
  • 6-Bromopyridine-2-sulfonyl fluoride
  • 6-Iodopyridine-2-sulfonyl fluoride

Comparison

6-Chloropyridine-2-sulfonyl fluoride is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with other molecules. Compared to its fluorinated, brominated, and iodinated analogs, the chlorine derivative has different electronic properties and steric effects, which can affect its behavior in chemical reactions and biological systems .

Properties

IUPAC Name

6-chloropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBTVKRPJCPAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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